Acid Brown 4

描述

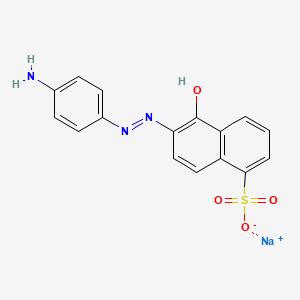

The exact mass of the compound Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S.Na/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23;/h1-9,20H,17H2,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYDFVDOOIPQHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023885 | |

| Record name | C.I. Acid Brown 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5858-51-5 | |

| Record name | Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Brown 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-[(4-aminophenyl)azo]-5-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Acid Brown 4 (CAS No. 5858-51-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Brown 4 (C.I. 14805), a monoazo acid dye. The information presented is curated for professionals in research, scientific studies, and drug development, with a focus on its chemical properties, synthesis, applications, and toxicological profile.

Chemical and Physical Properties

This compound is a brown powder with a molecular formula of C16H12N3NaO4S and a molecular weight of 365.34 g/mol .[1][2] It is also known by other names including Acid Brown, Acid Brown R, and 6-[(4-Aminophenyl)azo]-5-hydroxy-1-naphthalenesulfonic acid sodium salt.[2][3] The dye is soluble in water, presenting as a red-light brown solution, and soluble in ethanol, appearing as a yellow-light brown solution.[1][2] In the presence of strong sulfuric acid, it turns a wine red to dark blue color, which dilutes to a red-orange.[1][2] The addition of strong hydrochloric acid results in a brown-orange precipitation, while a thick sodium hydroxide solution turns it palm orange.[1]

| Property | Value | Reference(s) |

| CAS Number | 5858-51-5 | [1] |

| C.I. Number | 14805 | [2] |

| Molecular Formula | C16H12N3NaO4S | [1] |

| Molecular Weight | 365.34 g/mol | [1] |

| Appearance | Brown powder | [4] |

| Solubility in Water | Soluble (red-light brown solution) | [1][2] |

| Solubility in Ethanol | Soluble (yellow-light brown solution) | [1][2] |

Synthesis

The synthesis of this compound involves a diazotization and coupling reaction followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Diazotization: N-(4-aminophenyl)acetamide is diazotized. This typically involves reacting the amine with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with 5-Hydroxynaphthalene-1-sulfonic acid. This reaction is usually carried out in an alkaline solution.

-

Hydrolysis: The acetyl group is subsequently removed by hydrolysis to yield the final this compound dye.[1]

Applications

This compound is primarily used as a dye for various materials, including textiles, leather, and paper.[4] It has also found application as a fluorescent agent for sea target reconnaissance and in the exploration of fluorescent groundwater.[2] Additionally, it can be used for shading in medicine and cosmetics.[2]

Experimental Protocol: Dyeing of Silk with this compound

The following is a general protocol for dyeing silk fabric with this compound:

-

Fabric Preparation: The silk fabric is first washed to remove any impurities.

-

Dye Bath Preparation: A dye bath is prepared with the appropriate amount of this compound dye powder, which is typically 2-4% of the dry weight of the fabric for a medium shade.[5]

-

Dyeing Process: The wetted silk fabric is immersed in the dye bath. The temperature is raised to just below a simmer and maintained for 20-30 minutes.[5] White vinegar or citric acid is added to the dye bath to fix the dye to the fabric.[5]

-

Rinsing: After dyeing, the fabric is removed from the dye bath and rinsed with cool water until the water runs clear.[5]

Toxicological Information

Potential Biological Signaling Pathways

Direct studies on the interaction of this compound with specific biological signaling pathways are not available. However, as an azo dye, its metabolic breakdown products, particularly aromatic amines, are of toxicological interest. The reductive cleavage of the azo bond can lead to the formation of such amines, which are known to have potential carcinogenic and mutagenic properties. While no specific signaling pathway has been described for this compound, the metabolism of azo dyes and the subsequent cellular response to their metabolites can be generalized.

Conclusion

This compound is a versatile monoazo dye with applications in various industries. While its chemical properties and synthesis are well-documented in principle, detailed experimental protocols and comprehensive quantitative data, particularly regarding its toxicology and specific biological interactions, are not widely available in the public domain. Researchers and professionals should exercise caution and refer to specific safety data sheets from suppliers before use. Further research is warranted to fully characterize its toxicological profile and potential interactions with biological systems.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|CAS NO.5858-51-5 [chinainterdyes.com]

- 3. scbt.com [scbt.com]

- 4. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 5. Dharma Acid Dyes Instructions [dharmatrading.com]

- 6. aksci.com [aksci.com]

- 7. cncolorchem.com [cncolorchem.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Brown 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Acid Brown 4 (C.I. 14805), a monoazo dye. The document details the chemical principles, experimental protocols, and manufacturing workflow for this compound. Key quantitative data is summarized in tabular format for clarity and comparative analysis. Furthermore, this guide includes detailed safety information for the handling of all reactants and presents process diagrams generated using Graphviz to visually represent the synthesis pathway and experimental workflows.

Introduction

This compound, with the chemical formula C16H12N3NaO4S, is a synthetic dye used in various industrial applications.[1] Understanding its synthesis is crucial for process optimization, quality control, and the development of novel applications. The manufacturing process is a multi-step chemical synthesis involving diazotization, azo coupling, and hydrolysis. This guide will provide a detailed exploration of each of these critical stages.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 14805 |

| CAS Number | 5858-51-5 |

| Molecular Formula | C16H12N3NaO4S |

| Molecular Weight | 365.34 g/mol |

| Synonyms | Acid Brown R, Acid Brown 2R |

Synthesis Pathway

The synthesis of this compound is a three-step process:[2]

-

Diazotization: N-(4-aminophenyl)acetamide is diazotized to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then coupled with 5-Hydroxynaphthalene-1-sulfonic acid.

-

Hydrolysis: The resulting intermediate is hydrolyzed to remove the acetyl group, yielding the final this compound dye.

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Materials and Reagents

Table 2: List of Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Purity | Supplier |

| N-(4-aminophenyl)acetamide | 122-80-5 | C8H10N2O | ≥98% | Sigma-Aldrich |

| 5-Hydroxynaphthalene-1-sulfonic acid | 117-59-9 | C10H8O4S | ≥95% | Alfa Aesar |

| Sodium Nitrite | 7632-00-0 | NaNO2 | ≥99% | Merck |

| Hydrochloric Acid | 7647-01-0 | HCl | 37% | Fisher Scientific |

| Sodium Hydroxide | 1310-73-2 | NaOH | ≥98% | VWR |

| Sodium Chloride | 7647-14-5 | NaCl | ≥99% | J.T. Baker |

Step 1: Diazotization of N-(4-aminophenyl)acetamide

This step involves the conversion of the primary aromatic amine, N-(4-aminophenyl)acetamide, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Procedure:

-

In a jacketed glass reactor, prepare a solution of N-(4-aminophenyl)acetamide in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C using a circulating chiller.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.

-

The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper, which will turn blue-black.[3]

Table 3: Reaction Parameters for Diazotization

| Parameter | Value |

| Molar Ratio (Amine:NaNO2:HCl) | 1 : 1.05 : 2.5 |

| Temperature | 0 - 5 °C |

| Reaction Time | 30 - 60 minutes |

| Stirring Speed | 300 - 500 RPM |

Step 2: Azo Coupling

The freshly prepared diazonium salt is then reacted with the coupling component, 5-Hydroxynaphthalene-1-sulfonic acid, in an electrophilic aromatic substitution reaction.[3]

Procedure:

-

In a separate reactor, dissolve 5-Hydroxynaphthalene-1-sulfonic acid in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution).

-

Cool the solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling reaction.

-

The reaction progress is monitored by the formation of a colored precipitate.

Table 4: Reaction Parameters for Azo Coupling

| Parameter | Value |

| Molar Ratio (Diazonium Salt:Coupling Component) | 1 : 1 |

| Temperature | 5 - 10 °C |

| pH | 8 - 10 |

| Reaction Time | 2 - 4 hours |

Step 3: Hydrolysis

The final step is the hydrolysis of the acetyl group from the intermediate azo compound to yield this compound.

Procedure:

-

Heat the reaction mixture from the coupling step.

-

Add a sufficient amount of a hydrolyzing agent, such as sodium hydroxide or sulfuric acid.

-

Maintain the temperature and stir the mixture until the hydrolysis is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Table 5: Reaction Parameters for Hydrolysis

| Parameter | Value |

| Hydrolyzing Agent | Sodium Hydroxide |

| Temperature | 80 - 100 °C |

| Reaction Time | 2 - 3 hours |

Manufacturing Workflow and Quality Control

The overall manufacturing process involves a series of unit operations designed to ensure the efficient and safe production of high-purity this compound.

Caption: Manufacturing Workflow for this compound.

Purification

The crude this compound is typically purified by "salting out". This involves adding a high concentration of an electrolyte, such as sodium chloride, to the reaction mixture to decrease the solubility of the dye and cause it to precipitate.

Isolation and Drying

The precipitated dye is isolated by filtration and washed with a brine solution to remove impurities. The resulting filter cake is then dried in a suitable industrial dryer.

Quality Control

The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Table 6: Quality Control Parameters

| Test | Method | Specification |

| Appearance | Visual | Reddish-brown powder |

| Solubility | Gravimetric | Soluble in water |

| Purity | HPLC, UV-Vis Spectroscopy | ≥ 95% |

| Moisture Content | Karl Fischer Titration | ≤ 5% |

| Insoluble Matter | Filtration | ≤ 0.5% |

Safety Precautions

The synthesis of this compound involves the handling of several hazardous chemicals. It is imperative to follow strict safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: All operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of dust and vapors.[5]

-

Handling of Reactants:

-

N-(4-aminophenyl)acetamide: May be harmful if swallowed and can cause skin and eye irritation.[5]

-

5-Hydroxynaphthalene-1-sulfonic acid: Handle with care as with all laboratory chemicals.

-

Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

-

Acids and Bases: Handle concentrated acids and bases with extreme care, as they are corrosive.

-

-

Waste Disposal: Dispose of all chemical waste according to local environmental regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis and manufacturing of this compound. By following the outlined experimental protocols and adhering to the specified safety precautions, researchers and professionals can safely and efficiently produce this important dye. The provided quantitative data and process diagrams serve as valuable resources for process optimization and quality assurance.

References

An In-depth Technical Guide to Acid Brown 4 (C.I. 14805)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Brown 4 (C16H12N3NaO4S), a monoazo acid dye. It covers its chemical and physical properties, synthesis, analytical methods, and applications, with a special focus on the broader context of azo dyes in biomedical and pharmaceutical research.

Chemical and Physical Properties

This compound, also known by other names such as Acid Brown R and Multacid Brown R, is a water-soluble anionic dye.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C16H12N3NaO4S | [2][3] |

| Molecular Weight | 365.34 g/mol | [3] |

| C.I. Name | This compound | [3] |

| C.I. Number | 14805 | [2][3] |

| CAS Number | 5858-51-5 | [2][3] |

| Appearance | Brown powder | [3] |

| Solubility | Soluble in water (reddish-brown solution), soluble in ethanol (yellowish-brown solution) | [2][3] |

Chemical Behavior:

-

In strong sulfuric acid, this compound appears wine red to dark blue, turning to a red-orange color upon dilution.[3]

-

Addition of strong hydrochloric acid results in a brown-orange precipitate.[3]

-

In a thick sodium hydroxide solution, it turns palm orange.[3]

Synthesis of this compound

The synthesis of this compound involves a diazotization and coupling reaction.[3] While a detailed, step-by-step industrial protocol is proprietary, the general chemical pathway is well-established for azo dyes.

General Experimental Protocol for Azo Dye Synthesis

This protocol outlines the fundamental steps for the synthesis of a monoazo dye like this compound.

Materials:

-

Primary aromatic amine (e.g., N-(4-aminophenyl)acetamide)

-

Coupling agent (e.g., 5-Hydroxynaphthalene-1-sulfonic acid)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Sodium hydroxide (NaOH)

-

Ice

-

Starch-iodide paper

-

Sulfamic acid (optional)

-

Sodium chloride (for salting out)

Procedure:

-

Diazotization:

-

Dissolve the primary aromatic amine in an acidic solution (e.g., HCl or H2SO4) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a cooled aqueous solution of sodium nitrite while maintaining the low temperature.

-

Stir the reaction mixture for a period, ensuring an excess of nitrous acid by testing with starch-iodide paper.

-

If necessary, destroy any excess nitrous acid with a small amount of sulfamic acid.

-

-

Coupling:

-

Prepare a solution of the coupling agent, typically in an alkaline medium (e.g., NaOH solution), and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

Maintain the pH of the reaction mixture as specified for the particular dye synthesis.

-

Continue stirring for several hours at low temperature to ensure complete coupling.

-

-

Hydrolysis (for this compound):

-

The manufacturing method for this compound specifies the removal of an acetyl group by hydrolysis after the coupling reaction.[3] This is typically achieved by heating the reaction mixture under acidic or basic conditions.

-

-

Isolation and Purification:

-

The synthesized dye is then precipitated from the solution, often by "salting out" with sodium chloride.

-

The precipitate is filtered, washed, and dried to yield the final dye product.

-

Analytical Methods

The analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and effective method for the separation and quantification of azo dyes.

HPLC-UV Method for Azo Dye Analysis

The following is a general HPLC-UV method that can be adapted for the analysis of this compound.

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile). |

| Detection | UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths, including the maximum absorption wavelength of the dye. |

| Injection Volume | 10 µL |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

Sample Preparation:

-

Accurately weigh a small amount of the dye sample.

-

Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 100 mg/L).

-

Filter the solution through a 0.45 µm filter before injection.

Applications of this compound

This compound is primarily used as a colorant in various industries.

-

Textile Industry: For dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[4]

-

Other Industries: It also finds application in the coloring of paper, leather, and inks.[5]

-

Fluorescent Marker: It has been used as a fluorescent marker for targets at sea to aid in aerial reconnaissance and for the exploration of fluorescent groundwater.[2]

-

Cosmetics: Used for shading in some cosmetic products.[2]

Performance Data

The performance of an acid dye is evaluated by its fastness properties on various substrates.

| Fastness Property | ISO Rating | Reference(s) |

| Light Fastness | 3 | [3] |

| Soaping (Fading) | 3-4 | [3] |

| Soaping (Stain) | 2 | [3] |

| Perspiration Fastness | 2 | [3] |

| Oxygen Bleaching | 3 | [3] |

| Seawater Fastness | 1-2 | [3] |

Relevance to Drug Development and Biomedical Research

While this compound itself is not a therapeutic agent, the broader class of azo compounds has significant applications in the biomedical and pharmaceutical fields.[6][7]

-

Targeted Drug Delivery: Azo bonds can be incorporated into prodrugs. These bonds are stable in the upper gastrointestinal tract but are cleaved by azoreductase enzymes produced by the microflora in the colon.[8][9] This mechanism allows for the targeted delivery of drugs to the colon for the treatment of conditions like inflammatory bowel disease and colorectal cancer.[6][9]

-

Antibacterial and Antifungal Agents: Many azo compounds have demonstrated antibacterial, antifungal, and other antimicrobial properties.[6][10][11] The specific activity is often dependent on the substituents on the aromatic rings.[10]

-

Bioimaging and Sensing: The chromophoric nature of azo dyes makes them suitable for use in bioimaging and as components of biosensors.[1][8]

-

Anticancer and Antiviral Activity: Research has shown that some azo compounds exhibit anticancer and antiviral activities.[6][7]

Visualizations

Synthesis and Analysis Workflow for this compound

Caption: Workflow for the synthesis and analysis of this compound.

Azo Dye-Based Colon-Targeted Drug Delivery

Caption: Azo-prodrug activation in the colon for targeted drug release.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS NO.5858-51-5 [chinainterdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. textilelearner.net [textilelearner.net]

- 5. specialchem.com [specialchem.com]

- 6. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azo polymeric hydrogels for colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Acid Brown 4 dye classification and characteristics

An In-depth Examination of the Classification, Characteristics, and Methodologies of C.I. Acid Brown 4

Abstract

C.I. This compound is a monoazo acid dye recognized for its application in coloring various materials, including textiles, leather, and paper. This technical guide provides a comprehensive overview of its classification, chemical and physical characteristics, and available experimental data. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a structured presentation of quantitative data, a summary of its synthesis and application, and a discussion of its toxicological profile based on available information. While detailed experimental protocols and specific biological interaction data are limited in publicly accessible literature, this guide consolidates the current knowledge to serve as a foundational resource.

Classification and Identification

This compound is classified as a monoazo acid dye. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, and nylon from an acidic dyebath. The primary interaction between the dye and the fiber is the formation of salt linkages between the anionic groups on the dye molecule and cationic groups on the fiber.

| Identifier | Value |

| C.I. Generic Name | This compound |

| C.I. Number | 14805 |

| CAS Number | 5858-51-5 |

| Molecular Formula | C16H12N3NaO4S |

| Synonyms | Acid Brown R, Acid Brown 2R |

Physicochemical Characteristics

This compound is a reddish-brown powder. Its solubility and behavior in different chemical environments are key to its application.

| Property | Value/Description |

| Molecular Weight | 365.34 g/mol [1][2] |

| Appearance | Light brown to reddish-brown powder |

| Solubility in Water | Soluble, forms a red-light brown solution[1][2][3] |

| Water Solubility | 18.67 g/L at 20°C |

| Solubility in Ethanol | Soluble, forms a yellow-light brown solution[1][2][3] |

| Behavior in Strong Sulfuric Acid | Soluble, forms a dark blue to wine-red solution, which turns red-orange upon dilution[1][2][3] |

| Behavior in Strong Hydrochloric Acid | Forms a brown-orange precipitate[1][2][3] |

| Behavior in a Thick Sodium Hydroxide Solution | Forms a palm-orange solution[1][2][3] |

Note: A specific absorption maximum (λmax) for this compound is not consistently reported in the reviewed literature.

Synthesis

Manufacturing Process Overview:

-

Diazotization: N-(4-aminophenyl)acetamide is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 5-Hydroxynaphthalene-1-sulfonic acid.

-

Hydrolysis: The acetyl group is subsequently removed by hydrolysis to yield the final this compound dye.[2]

References

Solubility of Acid Brown 4 in water and ethanol

An In-depth Technical Guide to the Solubility of Acid Brown 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (C.I. 14805) in two common laboratory solvents: water and ethanol. This document includes quantitative solubility data, a comprehensive, generalized experimental protocol for solubility determination, and visualizations of the chemical synthesis and experimental workflow.

Introduction to this compound

This compound, also known as Acid Brown S-R, is a monoazo acid dye. Its chemical formula is C₁₆H₁₂N₃NaO₄S with a molecular weight of 365.34 g/mol .[1] It is utilized in various applications, including as a dye for textiles and leather, in cosmetics, and as a fluorescent marker for aerial reconnaissance and groundwater exploration.[1] Understanding its solubility is critical for its application in these fields, particularly for formulation development and quality control.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Appearance of Solution |

| Water | 18.67 g/L | 20 | Red-light brown |

| Ethanol | Soluble (Qualitative) | Not Specified | Yellow-light brown[1][2] |

Experimental Protocol: Determination of Solubility

The following is a generalized standard operating procedure for determining the solubility of an acid dye like this compound. This protocol is based on the equilibrium saturation method followed by gravimetric or spectrophotometric analysis.

3.1. Objective

To determine the equilibrium solubility of this compound in a specified solvent (e.g., deionized water, ethanol) at a controlled temperature.

3.2. Materials and Equipment

-

This compound (analytical grade)

-

Solvent (e.g., Deionized Water, 200-proof Ethanol)

-

Analytical balance (± 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer (for spectrophotometric method)

-

Drying oven and desiccator (for gravimetric method)

-

Scintillation vials or sealed flasks

3.3. Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a series of scintillation vials or sealed flasks. An excess is ensured when undissolved solid remains visible.

-

Pipette a precise volume of the selected solvent (e.g., 10.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the dissolved solute in the supernatant no longer changes over time.

Step 3: Separation of Undissolved Solid

-

Remove the vials from the shaker bath and allow them to stand for a short period to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To remove any remaining suspended particles, pass the supernatant through a syringe filter (0.45 µm) into a clean, tared container (for gravimetric analysis) or a volumetric flask (for spectrophotometric analysis).

Step 4: Quantification of Dissolved Solute

Method A: Gravimetric Analysis

-

Weigh the tared container with the collected clear filtrate to determine the mass of the solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it to determine the mass of the dried this compound residue.

-

Calculate the solubility (in g/L) using the mass of the residue and the initial volume of the filtrate.

Method B: UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the collected clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate.

-

Use the calibration curve to determine the concentration of the diluted solution and account for the dilution factor to calculate the concentration of the original saturated solution.

Visualizations

4.1. Synthesis Pathway of this compound

The manufacturing of this compound involves a multi-step chemical synthesis process starting with the diazotization of an aromatic amine.[2]

Caption: Synthesis of this compound via diazotization and azo coupling.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: General workflow for experimental solubility determination.

References

A Technical Guide to the Historical Applications of Acid Dyes in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of acid dyes in the history of biological and medical research. From their initial use in textile dyeing to becoming indispensable tools in histology, microbiology, and early cell biology, acid dyes have been instrumental in visualizing the microscopic world and laying the groundwork for modern biomedical science. This document provides a detailed overview of key historical applications, complete with experimental protocols, quantitative data, and visualizations of the logical frameworks and workflows that guided early discoveries.

Introduction: The Dawn of Cellular Staining

The latter half of the 19th century witnessed a revolution in microscopy, driven in large part by the burgeoning synthetic dye industry.[1] Aniline dyes, initially created for textiles, were found to possess a remarkable ability to selectively stain biological tissues, revealing cellular structures that were previously invisible.[2] Acid dyes, characterized by their anionic nature, were particularly suited for staining basic cellular components such as the cytoplasm and extracellular matrix.[3] This property was famously exploited by pioneers like Paul Ehrlich, whose work with acidic and basic dyes laid the foundation for hematology and the differential classification of blood cells.[4][5]

Foundational Applications in Histology and Cytology

The ability of acid dyes to provide vibrant and differential staining of tissues made them a cornerstone of histology and pathology.

Paul Ehrlich and the Classification of Leukocytes

Paul Ehrlich's groundbreaking work in the late 1870s and 1880s demonstrated the power of using a combination of acidic, basic, and neutral dyes to differentiate various types of white blood cells (leukocytes).[1][6] This was a monumental step forward in understanding the cellular components of the immune system.

Ehrlich developed "neutral" stains by combining acidic and basic dyes, which allowed for the simultaneous staining of different cellular components.[2][5] His "triacid" stain, a mixture of orange G, acid fuchsin, and methyl green, was particularly effective in distinguishing between different types of granules within leukocytes.[1]

Experimental Protocol: Ehrlich's Triacid Stain (Conceptual Reconstruction)

-

Preparation of the Triacid Solution:

-

A saturated aqueous solution of orange G was prepared.

-

A saturated aqueous solution of acid fuchsin was prepared.

-

A saturated aqueous solution of methyl green was prepared.

-

The three solutions were then mixed in specific, empirically determined proportions. The exact ratios were a closely guarded secret of Ehrlich's.

-

-

Staining Procedure:

-

A thin smear of fresh blood was made on a glass slide and allowed to air dry.

-

The smear was fixed by passing the slide rapidly through a flame.

-

The triacid stain was applied to the slide for a period of 3 to 5 minutes.

-

The slide was then washed with distilled water and allowed to dry.

-

The stained cells were observed under a microscope.

-

Quantitative Data for Ehrlich's Leukocyte Staining

| Parameter | Value/Description | Reference |

| Dyes Used | Orange G (acid), Acid Fuchsin (acid), Methyl Green (basic) | [1] |

| Fixation | Heat fixation | [4] |

| Staining Time | 3-5 minutes (estimated) | |

| Differentiation | Water wash |

Logical Relationship: Ehrlich's Classification of Leukocytes

Trichrome Staining: Differentiating Connective Tissues

Trichrome stains, which use a combination of three dyes, became essential for distinguishing different types of connective tissue. Masson's trichrome and Van Gieson's stain are two of the most historically significant examples that utilize acid dyes.

Developed by Claude Pierre Masson, this technique is excellent for differentiating collagen from muscle fibers.[7] The classic formulation uses an iron hematoxylin for nuclei, an acid dye mixture for cytoplasm and muscle, and a selective acid dye for collagen.

Experimental Protocol: Classic Masson's Trichrome Stain

-

Mordanting: Mordant sections in Bouin's fluid overnight.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Cytoplasmic Staining: Stain with a mixture of acid fuchsin and Ponceau 2R for 5 minutes.

-

Differentiation: Differentiate in 1% phosphomolybdic acid for 5 minutes.

-

Collagen Staining: Stain with a 2% solution of Light Green SF or Aniline Blue in 2% acetic acid for 5 minutes.

-

Final Differentiation: Differentiate in 1% acetic acid for 2 minutes.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.

Quantitative Data for Masson's Trichrome Stain

| Reagent | Concentration | Time |

| Weigert's Iron Hematoxylin | Varies by formulation | 10 min |

| Acid Fuchsin/Ponceau 2R | Varies by formulation | 5 min |

| Phosphomolybdic Acid | 1% aqueous solution | 5 min |

| Light Green SF/Aniline Blue | 2% in 2% acetic acid | 5 min |

| Acetic Acid | 1% aqueous solution | 2 min |

Introduced by Ira Van Gieson in 1889, this is a simpler trichrome method that uses a mixture of picric acid and acid fuchsin to differentiate collagen and muscle.

Experimental Protocol: Van Gieson's Stain

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Counterstaining: Stain with Van Gieson's solution (a mixture of 1% aqueous acid fuchsin and saturated aqueous picric acid) for 3-5 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Quantitative Data for Van Gieson's Stain

| Reagent | Concentration | Time |

| Weigert's Iron Hematoxylin | Varies by formulation | 10 min |

| Van Gieson's Solution | 1% acid fuchsin in saturated picric acid | 3-5 min |

Applications in Microbiology

Acid dyes also found important applications in the burgeoning field of microbiology for the identification and classification of bacteria.

Andrade's Indicator for Bacterial Fermentation

In 1895, Andrade reported the use of decolorized acid fuchsin as a sensitive indicator for acid production during bacterial fermentation of carbohydrates.[8] This was a significant advancement for the biochemical differentiation of bacteria.

Experimental Protocol: Preparation and Use of Andrade's Indicator

-

Indicator Preparation:

-

Dissolve 0.5 g of acid fuchsin in 100 ml of distilled water.

-

Add 1 N sodium hydroxide dropwise until the color changes from red to yellow.[8]

-

-

Medium Preparation:

-

Prepare a nutrient broth containing 1% of the desired carbohydrate (e.g., glucose, lactose).

-

Add 1 ml of the Andrade's indicator solution to every 100 ml of the carbohydrate broth.

-

Dispense the medium into test tubes, often with a Durham tube to detect gas production.

-

Sterilize by autoclaving.

-

-

Inoculation and Incubation:

-

Inoculate the tubes with a pure culture of the bacterium to be tested.

-

Incubate at 37°C for 24-48 hours.

-

-

Interpretation:

-

A color change from yellow to pink or red indicates acid production from carbohydrate fermentation.

-

Quantitative Data for Andrade's Indicator

| Parameter | Value/Description | Reference |

| Acid Fuchsin Concentration | 0.5% (w/v) stock solution | [8] |

| Indicator in Medium | 1% (v/v) | |

| Carbohydrate Concentration | 1% (w/v) | |

| pH for Color Change | Acidic (pink/red) vs. Neutral/Alkaline (yellow) |

Workflow: Bacterial Differentiation with Andrade's Indicator

Acid Dyes as Early Molecular Probes: Vital Staining

The use of certain dyes on living cells, known as vital staining, was an early method to study cellular processes in real-time.[9] Acid dyes like trypan blue were instrumental in the study of phagocytosis and cell viability.

Trypan Blue and the Study of Phagocytosis

Élie Metchnikoff's pioneering work on phagocytosis in the late 19th century was greatly aided by the use of vital stains. While Metchnikoff initially used other dyes, trypan blue became a widely used tool for observing the uptake of foreign particles by phagocytic cells.

Experimental Protocol: Vital Staining with Trypan Blue (Conceptual)

-

Preparation of Dye Solution: A dilute, sterile solution of trypan blue in a physiologically balanced salt solution was prepared.

-

Administration: The dye solution was injected into a living organism, such as a frog or a mouse.

-

Observation: After a period of time, tissues were excised, and thin sections were observed under the microscope without fixation. Phagocytic cells, having engulfed the dye particles, would appear blue.

Workflow: Studying Phagocytosis with Vital Staining

The Advent of Fluorescent Acid Dyes

The synthesis of fluorescein in 1871 by Adolf von Baeyer marked the beginning of fluorescence microscopy.[10] Fluorescein and its derivatives, which are acidic dyes, opened up new avenues for biological research by allowing for the highly sensitive detection of specific molecules. In 1941, Albert Coons first demonstrated the use of fluorescein-labeled antibodies to detect antigens in tissues, a technique now known as immunofluorescence.[10] This application, however, represents a more modern use of acid dyes as probes and falls slightly outside the primary historical focus of this guide on foundational staining techniques.

Conclusion

The historical applications of acid dyes in research were fundamental to the development of our modern understanding of cell biology, histology, and microbiology. The pioneering work of scientists like Paul Ehrlich, who systematically applied these synthetic compounds to biological questions, transformed microscopy from a purely observational science to an analytical one. The staining techniques they developed, many of which are still in use in modified forms today, provided the first glimpses into the intricate and organized world of the cell. This guide serves as a testament to the enduring legacy of these early researchers and the simple yet powerful tools they employed to illuminate the microscopic realm.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 4. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. Paul Ehrlich and the Early History of Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atom Scientific Ltd | News | Stains In Focus: The Development of the Romanowsky Technique [atomscientific.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

An In-depth Technical Guide to the Safe Handling of Acid Brown 4

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides an in-depth overview of the known safety data, handling procedures, and emergency protocols for Acid Brown 4 (CAS No: 5858-51-5), a monoazo acid dye.

Chemical and Physical Properties

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[3] |

Signal Word: Warning[3]

Potential Health Effects:

-

Skin: Causes irritation, which may manifest as itching, scaling, reddening, or blistering.[3]

-

Eyes: Causes serious eye irritation, characterized by redness, watering, and pain.[3]

-

Ingestion: Harmful if swallowed and may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]

There is currently no conclusive evidence linking this compound to carcinogenic activity.[4] However, it is important to note that certain azo dyes can release aromatic amines under specific conditions, some of which are classified as carcinogens.[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |

| Body Protection | Laboratory coat or other protective clothing to prevent skin contact.[1] |

| Respiratory Protection | An approved respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated.[1] |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Facilities should be equipped with an eyewash station and a safety shower.[1]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust.[3]

-

Minimize dust generation and accumulation.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage

Experimental Workflow for Handling this compound

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3] |

Spill Response

A spill of this compound should be handled with caution to prevent dust dispersal and further contamination.

References

Unveiling the Biomedical Potential of Acid Brown 4: A Technical Guide to Exploring Novel Applications

For Immediate Release

This technical guide outlines a series of proposed novel applications for the monoazo dye, Acid Brown 4 (C.I. 14805). Traditionally used as a fluorescent marker in industrial settings, the unique chemical structure of this compound suggests a rich, untapped potential for biomedical research and drug development. This document provides the scientific rationale and detailed experimental protocols for investigating its utility as an anti-cancer agent, a photosensitizer in photodynamic therapy (PDT), an antimicrobial agent, and a targeted enzyme inhibitor.

Introduction to this compound

This compound is a water-soluble dye with the molecular formula C₁₆H₁₂N₃NaO₄S and a molecular weight of 365.34 g/mol .[1] Its structure features a naphthalenesulfonic acid moiety linked to an aminophenyl group via an azo bridge. While its current applications are primarily for fluorescent marking of sea targets and groundwater, its structural similarity to other biologically active azo dyes warrants a thorough investigation into its biomedical potential.[1] Azo compounds have been explored for a range of therapeutic applications, including antibacterial, antiviral, and anticancer activities.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CI Name | This compound |

| CI Number | 14805 |

| CAS Number | 5858-51-5 |

| Molecular Formula | C₁₆H₁₂N₃NaO₄S |

| Molecular Weight | 365.34 g/mol |

| Appearance | Reddish-brown powder |

| Solubility | Soluble in water (red-light brown solution), Soluble in ethanol (yellow-light brown solution) |

Proposed Novel Application: Anticancer Agent

Azo dyes have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed investigation will assess the potential of this compound as a novel anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Screening

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

This compound (sterile, cell culture grade)

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Prepare a stock solution of this compound in sterile water. Perform serial dilutions to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Replace the culture medium with fresh medium containing the different concentrations of this compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[4] Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

References

- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 2. [PDF] Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1 | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Acid Brown 4 Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the use of Acid Brown 4 as a histological stain. This compound is an anionic dye that serves as a counterstain, binding to positively charged tissue components such as cytoplasm, muscle, and connective tissue. Its red-light brown hue provides excellent contrast, particularly when used with nuclear stains like hematoxylin.

Principle of Staining

Acid dyes, like this compound, are negatively charged molecules in solution. In an acidic environment, tissue proteins become positively charged due to the protonation of amino groups. The primary mechanism of staining is the electrostatic attraction between the anionic dye molecules and the cationic tissue components. The intensity of the staining is pH-dependent, with a lower pH generally enhancing the staining by increasing the positive charges on the tissue proteins.

Key Experimental Protocols

This section outlines the complete workflow for staining paraffin-embedded tissue sections with this compound. It is crucial to optimize incubation times and solution concentrations for specific tissue types and experimental conditions.

I. Reagent Preparation

A. Stock Solution (0.1% to 1.0% w/v)

-

Weigh 0.1 g to 1.0 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Mix thoroughly. If necessary, filter the solution to remove any undissolved particles.[1]

B. Working Staining Solution

-

Dilute the stock solution with distilled water to the desired concentration.

-

Adjust the pH of the working solution to a range of 4.5-5.5 using 1% acetic acid. A starting pH of 5.0 is recommended for optimal staining.[1]

C. 0.2% Acetic Acid Solution (for differentiation)

-

Add 0.2 mL of glacial acetic acid to 99.8 mL of distilled water.

-

Mix well.

II. Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.[1]

-

Transfer through two changes of 100% ethanol for 3 minutes each.[1]

-

Transfer through two changes of 95% ethanol for 3 minutes each.[1]

-

Incubate in 70% ethanol for 3 minutes.[1]

-

Rinse in two changes of distilled water for 3 minutes each.[1]

-

-

Nuclear Staining (Optional):

-

If a nuclear counterstain is desired, stain with a suitable hematoxylin solution according to the manufacturer's protocol.

-

Rinse thoroughly in running tap water.

-

"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).[1]

-

Rinse again in running tap water.

-

-

This compound Staining:

-

Immerse slides in the prepared this compound working staining solution for 1-5 minutes.[1]

-

-

Differentiation (Optional):

-

To remove excess stain and increase contrast, briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds.[1]

-

-

Dehydration and Mounting:

Quantitative Data Summary

For reproducible and accurate results, the following table summarizes the key quantitative parameters of the this compound staining protocol.

| Parameter | Recommended Value/Range | Notes |

| Stock Solution Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may require shorter staining times.[1] |

| Working Solution pH | 4.5 - 5.5 | A starting pH of 5.0 is recommended. Adjust with 1% acetic acid.[1] |

| Staining Time | 1 - 5 minutes | Optimal time may vary depending on tissue type and desired intensity.[1] |

| Differentiation Time | 10 - 30 seconds | Use 0.2% acetic acid. This step is optional.[1] |

| Xylene (Deparaffinization) | 2 changes, 5 minutes each | Ensures complete removal of paraffin.[1] |

| Ethanol (Rehydration) | 100%, 95%, 70% | Gradual rehydration prevents tissue damage.[1] |

| Ethanol (Dehydration) | 95%, 100% | Gradual dehydration prepares the tissue for mounting.[1] |

| Xylene (Clearing) | 2 changes, 2 minutes each | Prepares the tissue for the mounting medium.[1] |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the this compound staining protocol.

References

Application Notes: Acid Brown 4 as a Counterstain for Hematoxylin in Histological Staining

Introduction

In histological applications, counterstaining is essential for providing contrast to the primary stain, thereby enabling the clear visualization and differentiation of various cellular structures. Hematoxylin is a widely used nuclear stain that imparts a blue to purple color to the cell nuclei.[1][2] Acid dyes, such as Acid Brown 4, serve as excellent counterstains by binding to cytoplasmic and extracellular components. This compound is an anionic dye that binds to cationic (basic) components within the tissue, including proteins in the cytoplasm and connective tissue fibers, staining them in shades of brown.[3][4] This provides a distinct contrast to the blue-stained nuclei, facilitating detailed morphological evaluation.

The primary mechanism of staining with acid dyes is an electrostatic interaction between the negatively charged dye molecules and the positively charged tissue components, such as the amino groups of proteins.[4] The intensity of this staining is highly dependent on the pH of the staining solution. An acidic environment increases the number of positively charged groups on tissue proteins, leading to stronger binding of the anionic dye.[3][4]

These application notes provide a detailed protocol for using this compound as a counterstain with hematoxylin on paraffin-embedded tissue sections. It also includes guidelines for optimizing the staining protocol and troubleshooting common issues.

Staining Principle

The fundamental principle behind the use of this compound as a counterstain with hematoxylin lies in the differential staining of acidic and basic cellular components based on their electrostatic charges. Hematoxylin, in conjunction with a mordant (typically a metal ion), forms a positively charged complex that binds to negatively charged structures, primarily the nucleic acids (DNA and RNA) within the cell nucleus, rendering them basophilic.[5]

Conversely, this compound is an acid dye, meaning it is anionic (carries a negative charge) in solution.[3][4] It is attracted to and binds with cationic (positively charged) or basic tissue components. These acidophilic structures are predominantly proteins found in the cytoplasm, muscle, and connective tissue.[4][5] The electrostatic attraction between the anionic this compound dye and the cationic tissue proteins results in the deposition of the brown stain in these areas, providing a clear contrast to the blue-stained nuclei.

Diagram illustrating the electrostatic interaction between dyes and tissue components.

Experimental Protocols

This protocol is a general guideline for using this compound as a counterstain with hematoxylin on paraffin-embedded tissue sections and may require optimization for specific tissues and applications.

Materials and Reagents:

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

This compound

-

Glacial acetic acid

-

Scott's tap water substitute (optional, for bluing)

-

Permanent mounting medium

Solutions to Prepare:

-

This compound Stock Solution (0.1% to 1.0% w/v): Dissolve 0.1 g to 1.0 g of this compound powder in 100 mL of distilled water. Mix well. If necessary, filter the solution before use to remove any undissolved particles.[3]

-

This compound Working Solution: Dilute the stock solution with distilled water. Adjust the pH to a starting point of 5.0 by adding 1% acetic acid dropwise.[3]

-

0.2% Acetic Acid Solution (for differentiation): Add 0.2 mL of glacial acetic acid to 99.8 mL of distilled water.

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Nuclear Staining (Hematoxylin):

-

Immerse slides in hematoxylin solution for 1-5 minutes, depending on the hematoxylin type and desired staining intensity.[6]

-

Rinse in running tap water until the water runs clear.[6]

-

Bluing: Immerse slides in a suitable bluing solution (e.g., Scott's tap water substitute or alkaline tap water) for about 30-60 seconds to turn the nuclei blue.[3]

-

Rinse in running tap water.[3]

-

-

Counterstaining (this compound):

-

Immerse slides in the this compound working solution for 1-5 minutes.[3] This step may require optimization.

-

-

Differentiation (Optional):

-

To remove excess stain and increase contrast, briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds.[3]

-

-

Dehydration and Mounting:

General workflow for Hematoxylin and this compound staining.

Data Presentation: Optimization and Troubleshooting

Effective staining with this compound requires careful optimization of several parameters. The following tables provide recommended starting points and ranges for key variables, as well as guidance for troubleshooting common staining issues.

Table 1: Key Parameters for Staining Optimization

| Parameter | Recommended Starting Point | Optimization Range | Rationale |

| This compound Concentration | 0.1% (w/v) in working solution | 0.05% - 1.0% (w/v) | Directly impacts staining intensity. Higher concentrations lead to darker staining.[3] |

| Staining Time | 3 minutes | 1 - 5 minutes | Affects the depth of color. Longer incubation times result in more intense staining.[3] |

| pH of Staining Solution | 5.0 | 4.5 - 5.5 | Crucial for acid dyes. A lower pH increases the positive charge on tissue proteins, enhancing dye binding and staining intensity.[3] |

| Differentiation Time | 15 seconds | 10 - 30 seconds | Removes excess, non-specifically bound dye to improve contrast and clarity.[3] |

Table 2: Troubleshooting Common Staining Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Staining or Weak Staining | 1. Staining solution pH is too high.2. Dye concentration is too low.3. Staining time is too short.4. Inadequate deparaffinization or rehydration. | 1. Lower the pH of the staining solution by adding a small amount of acetic acid.2. Increase the concentration of this compound.3. Increase the incubation time.4. Ensure complete removal of paraffin and proper tissue rehydration.[3] |

| Overstaining | 1. Dye concentration is too high.2. Staining time is too long.3. Inadequate differentiation. | 1. Decrease the concentration of this compound.2. Reduce the incubation time.3. Introduce or prolong the differentiation step with 0.2% acetic acid.[3] |

| Uneven Staining | 1. Incomplete mixing of the staining solution.2. Slides were not fully immersed in the solution. | 1. Ensure the staining solution is well-mixed before use.2. Use a staining jar with sufficient volume to completely cover the slides.[3] |

| Non-Specific Staining or High Background | 1. Staining solution is old or contaminated.2. Inadequate rinsing after staining. | 1. Prepare a fresh staining solution.2. Ensure thorough rinsing after the staining and differentiation steps.[3] |

| Precipitate on Tissue | 1. Dye solution was not filtered. | 1. Filter the staining solution before use.[3] |

This compound is a valuable counterstain for use with hematoxylin in routine histology. Its ability to provide a distinct brown contrast to the blue-stained nuclei allows for clear morphological assessment of tissue sections. The success of this staining technique relies on the careful preparation of reagents and the optimization of key parameters, including dye concentration, staining time, and pH. By following the provided protocols and troubleshooting guidelines, researchers can achieve consistent and high-quality staining results for their specific applications.

References

Application Notes and Protocols: Preparation of Acid Brown 4 Working Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 4, also known by its Colour Index name C.I. 14805, is a monoazo acid dye.[1] Its anionic nature allows it to bind to cationic components, making it suitable for various staining applications in biological research and industrial processes.[2] Primarily used in the textile, leather, and paper industries, its utility in a laboratory setting, particularly for histological staining, can be explored.[2][3] These application notes provide a detailed protocol for the preparation of this compound working solutions for research purposes, along with safety guidelines and relevant technical data.

Physicochemical Properties

This compound is a brown powder that is soluble in water and ethanol.[2] In aqueous solutions, it forms a red-light brown color, while in ethanol, it appears as a yellow-light brown solution.[2]

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Reference(s) |

| Chemical Name | sodium 6-amino-5-hydroxy-4-(phenylazo)naphthalene-2-sulphonate | |

| CAS Number | 5858-51-5 | [3] |

| Molecular Formula | C₁₆H₁₂N₃NaO₄S | [3] |

| Molecular Weight | 365.34 g/mol | [3] |

| Appearance | Brown powder | [4] |

| Solubility in Water | 18.67 g/L at 20°C | [5] |

| Solubility in Ethanol | Soluble (yellow-light brown solution) | [2] |

| pH of 1% Solution | Approximately 7.5 | [4] |

| Storage Temperature | Room temperature, in a cool, dry place, protected from light. | [4] |

| Solution Stability | Stable under normal temperatures and pressures. Aqueous stock solutions of acid dyes are generally stable for up to 6 months when stored properly. | [4][6] |

Safety and Handling Precautions

This compound powder may cause irritation to the eyes, skin, and respiratory tract. It is harmful if swallowed.[4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn when handling the powder and its solutions. Work in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[4] In case of contact, rinse the affected area thoroughly with water.[4]

Experimental Protocols

Preparation of a 1% (w/v) this compound Stock Solution

This protocol outlines the preparation of a 1% (w/v) stock solution, which can be further diluted to desired working concentrations.

Materials:

-

This compound powder (C.I. 14805)

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Spatula and weighing paper

-

Storage bottle (amber glass recommended)

Procedure:

-

Weigh out 1.0 g of this compound powder using a weighing balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50-60 mL of distilled water to the flask.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

-

Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

-

Once the dye is fully dissolved, add distilled water to the flask to bring the final volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the solution to a clearly labeled amber glass storage bottle.

-

Store the stock solution in a cool, dark, and dry place.

Preparation of an this compound Working Solution for Histological Staining (0.1% - 1.0% w/v)

This protocol describes the preparation of a working solution for a general histological staining application, adapted from a protocol for a similar acid dye. The optimal concentration and pH may need to be adjusted based on the specific tissue and target structures.

Materials:

-

1% (w/v) this compound stock solution

-

Distilled or deionized water

-

1% Acetic acid solution

-

Graduated cylinders

-

pH meter or pH indicator strips

-

Staining jars

Procedure:

-

Based on the desired final concentration (0.1% to 1.0% w/v), calculate the required volume of the 1% stock solution. For example, to prepare 100 mL of a 0.5% working solution, you would use 50 mL of the 1% stock solution.

-

In a graduated cylinder or beaker, measure the calculated volume of the 1% this compound stock solution.

-

Add distilled water to reach the final desired volume (e.g., 100 mL).

-

Mix the solution thoroughly.

-

Adjust the pH of the working solution to approximately 5.0 by adding 1% acetic acid dropwise while monitoring with a pH meter or pH strips.

-

The working solution is now ready for use in staining protocols. It is recommended to prepare the working solution fresh for each use.

Application Example: General Histological Staining Protocol

This is a hypothetical starting protocol for staining formalin-fixed, paraffin-embedded tissue sections and will likely require optimization.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled Water: 2 changes, 3 minutes each.

-

-

Staining:

-

Immerse slides in the this compound working solution for 1-5 minutes.

-

-

Rinsing:

-

Briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds to differentiate and remove excess stain.

-

Rinse slides in distilled water.

-

-

Dehydration and Mounting:

-

95% Ethanol: 1 minute.

-

100% Ethanol: 2 changes, 1 minute each.

-

Xylene or xylene substitute: 2 changes, 2 minutes each.

-

Mount with a permanent mounting medium.

-

Visualizations

Caption: Workflow for the preparation of this compound stock and working solutions.

Caption: General histological staining protocol using this compound.

References

Application Notes and Protocols: Acid Brown 4 for Staining Collagen and Muscle Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 4 is an anionic acid dye that can be utilized in histological applications for the visualization of collagen and muscle fibers. As an acid dye, it carries a negative charge and binds to positively charged components within tissue sections, such as the amino groups in proteins like collagen and muscle.[1] The intensity of the staining is dependent on the pH of the staining solution; a more acidic environment increases the number of positively charged sites in the tissue, leading to stronger binding of the anionic dye.[1] These application notes provide a comprehensive guide to using this compound for staining collagen and muscle fibers, including detailed protocols, data presentation templates, and troubleshooting advice.

Principle of Staining

The staining mechanism of this compound is based on electrostatic interactions between the negatively charged dye molecules and the positively charged amino acid residues of proteins within the tissue, primarily collagen and muscle fibers. The specificity of acid dyes for different tissue components can be modulated by factors such as dye concentration, pH of the staining solution, and the use of differentiating agents.[1]

References

Application Notes and Protocols for Immunohistochemistry Utilizing Acid Dye Counterstains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is a cornerstone technique in biological research and diagnostics, enabling the visualization of specific antigens within the context of tissue architecture. A critical step in the IHC workflow is counterstaining, which provides contrast to the specific antibody--mediated staining, allowing for the clear delineation of cellular morphology and the localization of the target antigen. While hematoxylin is the most common nuclear counterstain, acid dyes offer a robust alternative for staining cytoplasmic and extracellular components.

Acid dyes are anionic, binding to cationic proteins in the cytoplasm, muscle, and connective tissue, typically rendering them in shades of pink and red. This provides an excellent color contrast to the brown precipitate of diaminobenzidine (DAB) or the blue/purple of nuclear stains. Common acid dyes used in IHC include eosin, and mixtures like Van Gieson's stain, which combines acid fuchsin and picric acid. The choice of acid dye counterstain can be tailored to the specific application to highlight different tissue components and enhance the overall interpretation of the IHC results.

These application notes provide detailed protocols for the use of Eosin and Van Gieson's stain as counterstains in a standard IHC workflow, alongside quantitative data and visual guides to assist researchers in achieving optimal staining results.

Data Presentation: Quantitative Parameters for IHC Protocols

The following tables summarize key quantitative parameters for a typical IHC workflow using acid dye counterstains. Optimization of these parameters is often necessary depending on the specific antibody, tissue type, and fixation method used.

Table 1: Antibody Dilutions and Incubation Times

| Step | Reagent | Typical Dilution Range | Incubation Time | Incubation Temperature |

| Primary Antibody | e.g., Rabbit anti-Ki-67 | 1:100 - 1:400 | 30-60 minutes or Overnight | Room Temperature or 4°C |

| Primary Antibody | e.g., Mouse anti-p53 | 1:50 - 1:500 | 30-60 minutes or Overnight | Room Temperature or 4°C |

| Secondary Antibody | Biotinylated Goat Anti-Rabbit/Mouse | 1:200 - 1:500 | 20-30 minutes | Room Temperature |

| Enzyme Conjugate | Streptavidin-HRP | Ready-to-use or 1:500 | 20-30 minutes | Room Temperature |

Table 2: Reagent Incubation Times and Concentrations

| Step | Reagent | Concentration | Incubation Time |

| Deparaffinization | Xylene | N/A | 2 x 5 minutes |

| Rehydration | Graded Ethanol (100%, 95%, 70%) | N/A | 2 x 5 minutes each |

| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 20-40 minutes at 95-100°C |

| Peroxidase Block | Hydrogen Peroxide (H₂O₂) | 3% in PBS | 5-10 minutes |

| Blocking | Normal Goat Serum | 3-10% | 20-30 minutes |

| Chromogen | DAB Substrate Kit | Per manufacturer | 5-15 minutes |

| Counterstain | Eosin-Phloxine Solution | N/A | 30-60 seconds |

| Counterstain | Van Gieson's Solution | N/A | 3-5 minutes |

| Dehydration | Graded Ethanol (95%, 100%) | N/A | 2 x 5 minutes each |

| Clearing | Xylene | N/A | 2 x 5 minutes |

Experimental Protocols

Protocol 1: Standard Immunohistochemistry with Eosin Counterstain

This protocol outlines the steps for chromogenic detection of a target antigen on formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by an Eosin counterstain.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

10 mM Sodium Citrate buffer (pH 6.0)

-

Phosphate Buffered Saline (PBS)

-

3% Hydrogen Peroxide in PBS

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody (e.g., anti-Ki-67)

-

Biotinylated secondary antibody

-